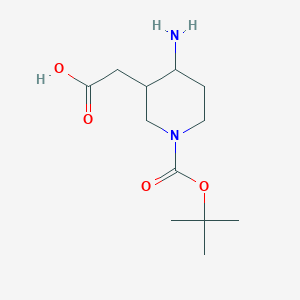

2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid

CAS No.:

Cat. No.: VC17871626

Molecular Formula: C12H22N2O4

Molecular Weight: 258.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H22N2O4 |

|---|---|

| Molecular Weight | 258.31 g/mol |

| IUPAC Name | 2-[4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid |

| Standard InChI | InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-5-4-9(13)8(7-14)6-10(15)16/h8-9H,4-7,13H2,1-3H3,(H,15,16) |

| Standard InChI Key | CYBRPNAPTXEYAI-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)CC(=O)O)N |

Introduction

Key Findings

2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid is a specialized piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety. While direct literature on this exact compound is limited, its structural analogs and synthetic pathways provide critical insights. This report synthesizes data from analogous compounds to infer its physicochemical properties, synthesis strategies, and potential applications in medicinal chemistry, particularly in targeted protein degradation and bioconjugation.

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises a piperidine ring substituted at the 3-position with an acetic acid group and at the 1-position with a Boc-protected amine (Figure 1). The Boc group enhances solubility and stability during synthetic workflows, while the carboxylic acid enables conjugation reactions .

Molecular Formula:

Molecular Weight: 257.31 g/mol (calculated)

IUPAC Name: 2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid

Key Functional Groups

-

Boc-protected amine: Provides steric protection for the amine during synthetic steps .

-

Carboxylic acid: Facilitates coupling reactions via activation to acyl chlorides or mixed anhydrides .

-

Piperidine core: Confers rigidity and influences pharmacokinetic properties .

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis is documented for this compound, analogous Boc-protected piperidine derivatives are synthesized via multi-step routes:

Step 1: Boc Protection of Piperidine

Piperidine is treated with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine) to introduce the Boc group at the 1-position .

| Reagent | Role | Conditions |

|---|---|---|

| EDC | Carbodiimide coupling | Dichloromethane, 16h |

| HOBt | Catalysis | 20°C, nitrogen atmosphere |

Physicochemical Properties

Data extrapolated from structural analogs :

| Property | Value |

|---|---|

| Boiling Point | ~400°C (similar to ) |

| LogP | 0.07 (predicted) |

| Solubility | Highly soluble in DMF, DMSO |

| Storage | 2–8°C, inert atmosphere |

Applications in Medicinal Chemistry

Role in PROTAC Development

Boc-protected piperidine-carboxylic acids are widely used as semi-flexible linkers in proteolysis-targeting chimeras (PROTACs) . The carboxylic acid enables conjugation to E3 ligase ligands, while the Boc group simplifies purification. For instance, 2-(3-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid is employed to optimize ternary complex formation in degraders .

Bioconjugation and Drug Delivery

The carboxylic acid group allows covalent attachment to peptides, antibodies, or nanoparticles. Analogous compounds demonstrate high gastrointestinal absorption () but limited blood-brain barrier penetration , making them suitable for peripheral targets.

| Hazard Statement | Precautionary Measure |

|---|---|

| H302 (Harmful if swallowed) | Avoid ingestion |

| H315 (Skin irritation) | Wear gloves |

Future Directions

Further research should focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume